N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide
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Overview
Description
Synthesis Analysis
While the specific synthesis process for “N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide” is not available, related compounds have been synthesized through various methods. For instance, “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives were synthesized through a process involving physicochemical properties and spectroanalytical data (NMR, IR) .
Scientific Research Applications
Toxicological Profile and Environmental Impact
- Toxicity and Environmental Exposure : A study on crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent used in coal cleaning, revealed its low to moderate acute and subchronic oral toxicity. It was not a skin sensitizer at certain doses, indicating no allergic response at plausible human exposures. It also caused slight to moderate skin and eye irritation in rodents at high concentrations but was not mutagenic or predicted to be carcinogenic. The study underscores the importance of understanding the toxicological risks of chemical compounds at low concentrations in water, which can be applicable when evaluating the safety and environmental impact of similar compounds (Paustenbach et al., 2015).
Synthesis and Chemical Reactions
- Synthesis of Functionalized Compounds : Research on the synthesis of novel functionalized heteroaromatic compounds highlights the development of new methods for creating chemically complex molecules. This includes discovering new rearrangements and correcting structures originally assigned to molecules, which could be relevant for the synthesis and application of N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide in various fields (Moustafa et al., 2017).
Applications in Material Science
- Polymeric Supports for Biological Molecules : A study on methods for introducing isonitrile functional groups onto polymers for covalent linkage of biologically active molecules suggests the potential for using similar chemical compounds in creating supports for enzymes, antibodies, or other biological agents. This could have implications for the development of biosensors, drug delivery systems, and diagnostic tools (Goldstein, 1981).
Supramolecular Chemistry
- Ordering Moieties for Supramolecular Structures : Benzene-1,3,5-tricarboxamides (BTAs) have been used as ordering moieties in supramolecular chemistry due to their ability to form one-dimensional, nanometer-sized rod-like structures through hydrogen bonding. This highlights the potential for this compound and related compounds to be used in nanotechnology, polymer processing, and biomedical applications (Cantekin et al., 2012).
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide, also known as Amitraz, is the alpha-adrenergic receptor in the central nervous system . It also interacts with octopamine receptors .
Mode of Action
Amitraz acts as an alpha-adrenergic agonist . It binds to the alpha-adrenergic receptors, mimicking the action of neurotransmitters and causing a series of reactions that lead to the overexcitation of the nervous system . This overexcitation results in paralysis and death in insects .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of monoamine oxidases and prostaglandins . By inhibiting these enzymes, it disrupts normal cellular functions, leading to the overexcitation of the nervous system .
Pharmacokinetics
It is known to be volatile and almost insoluble in water . Its bioavailability would be influenced by these properties, as well as by its method of administration.
Result of Action
The result of Amitraz’s action is the overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, it is less harmful and is used as an insecticide against mite or tick infestation of dogs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Amitraz. For example, its volatility means it could be affected by temperature and wind conditions. Its insolubility in water suggests that it would be less effective in wet conditions
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-7-8-14(13(2)11-12)17-15(18)16(3)9-5-4-6-10-16/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFCXOGKMHEQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2(CCCCC2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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